molecular formula C7H7ClN4 B14011125 1H-Purine, 6-chloro-2-ethyl- CAS No. 1908-23-2

1H-Purine, 6-chloro-2-ethyl-

Cat. No.: B14011125
CAS No.: 1908-23-2
M. Wt: 182.61 g/mol
InChI Key: PMJOANJCPVQPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine, 6-chloro-2-ethyl- is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental structure in many biological molecules, including DNA and RNA. The compound has a molecular formula of C7H7ClN4 and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Purine, 6-chloro-2-ethyl- can be synthesized through several methods. One common approach involves the chlorination of 2-ethylpurine. The reaction typically uses thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions .

Industrial Production Methods: In industrial settings, the production of 1H-Purine, 6-chloro-2-ethyl- often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Purine, 6-chloro-2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Purine, 6-chloro-2-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Purine, 6-chloro-2-ethyl- involves its interaction with various molecular targets. It can bind to nucleic acids, interfering with DNA and RNA synthesis. The compound may also inhibit specific enzymes, disrupting metabolic pathways essential for cell survival. These interactions make it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1H-Purine, 6-chloro-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-chloro-2-ethyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-4-11-6(8)5-7(12-4)10-3-9-5/h3H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJOANJCPVQPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420156
Record name 6-chloro-2-ethyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1908-23-2
Record name Purine, 6-chloro-2-ethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2-ethyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.